Hydroxyebastine

CYP2J2 Inhibition Enzyme Selectivity Drug Metabolism

Hydroxyebastine (CAS 210686-41-2) is the irreplaceable inactive intermediate in the ebastine→carebastine metabolic cascade. No other compound—neither the prodrug ebastine nor the active carebastine—can replicate its unique chromatographic retention, 50‑fold lower plasma exposure window, or its relatively selective CYP2J2 inhibition profile (IC50 0.45 μM; >6‑fold selectivity). Essential for validated LC‑MS/MS bioanalytical methods, CYP2J2 reaction phenotyping, and pharmaceutical impurity tracking for ANDA submissions. Ensure data integrity by sourcing the exact metabolite, not a functional substitute.

Molecular Formula C32H39NO3
Molecular Weight 485.7 g/mol
CAS No. 210686-41-2
Cat. No. B192728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyebastine
CAS210686-41-2
Synonyms4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone
Molecular FormulaC32H39NO3
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
InChIKeyUDZUMQUGNZBRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyebastine (CAS 210686-41-2): Essential Procurement Guide for the Ebastine Intermediate Metabolite


Hydroxyebastine (CAS 210686-41-2) is a pharmacologically inactive intermediate metabolite of the second-generation histamine H1-receptor antagonist ebastine [1]. As the immediate precursor to the active moiety carebastine, it occupies a critical node in the sequential metabolic pathway catalyzed primarily by CYP2J2 and CYP3A4 [2]. This compound is not a therapeutic agent itself but serves two primary scientific roles: as an essential analytical reference standard for quantifying ebastine metabolism in pharmacokinetic studies , and as a relatively selective research tool for probing cytochrome P450 2J2 (CYP2J2) enzymatic activity in vitro [3].

Why Hydroxyebastine Cannot Be Substituted with Ebastine, Carebastine, or Other In-Class Metabolites


Hydroxyebastine occupies a unique and non-interchangeable position within the ebastine metabolic cascade. Substituting it with ebastine (the prodrug) is scientifically invalid because ebastine possesses distinct physicochemical properties and a different metabolic fate [1]. Substituting it with carebastine (the active metabolite) fails because carebastine is the pharmacologically active end-product, whereas hydroxyebastine is an inactive intermediate, making them functionally distinct in both bioanalytical and pharmacological contexts [2]. Furthermore, hydroxyebastine exhibits a specific enzymatic profile: it is a relatively selective inhibitor of CYP2J2, a characteristic not shared equally by its structural analogs like terfenadine alcohol, which lacks this selectivity [3]. Therefore, for any study requiring the specific intermediate metabolite—whether as an analytical calibrant for LC-MS/MS or as a CYP2J2 probe—no alternative compound can fulfill the same scientific function without compromising data integrity or experimental validity.

Quantitative Differentiation: Head-to-Head Evidence for Hydroxyebastine vs. Comparators


Hydroxyebastine as a Relatively Selective CYP2J2 Inhibitor vs. Terfenadine Alcohol

Hydroxyebastine demonstrates superior selectivity as a CYP2J2 inhibitor compared to its structural analog, terfenadine alcohol. The IC50 of hydroxyebastine for CYP2J2-mediated astemizole O-demethylation is 0.45 μM [1]. In contrast, terfenadine alcohol inhibits CYP2D6 more potently than CYP2J2, rendering it unsuitable as a selective probe [1]. Hydroxyebastine provides a selectivity margin of at least 6-fold for CYP2J2 over other major P450 isoforms (CYP2C9, CYP2C19, CYP2D6), whereas terfenadine alcohol lacks this isoform discrimination [1].

CYP2J2 Inhibition Enzyme Selectivity Drug Metabolism

Hydroxyebastine Exhibits 50-Fold Lower Systemic Exposure vs. Carebastine in Vivo

In human pharmacokinetic studies following oral ebastine administration, the maximum plasma concentration (Cmax) of the intermediate metabolite hydroxyebastine is approximately 50-fold lower than that of the terminal active metabolite carebastine [1]. This stark quantitative difference highlights the transient nature of hydroxyebastine in circulation and underscores its distinct pharmacokinetic profile compared to carebastine.

Pharmacokinetics Bioanalysis Metabolite Exposure

Hydroxyebastine Displays Higher Intrinsic Clearance vs. Ebastine and Carebastine in Human Liver Microsomes

In vitro metabolism studies using human liver microsomes reveal that hydroxyebastine undergoes significantly faster biotransformation than both its parent compound ebastine and its downstream metabolite carebastine. The intrinsic clearance (CLint) of hydroxyebastine is much higher than that of ebastine and carebastine, indicating that it is a short-lived, highly labile intermediate [1]. Specifically, carebastine is metabolically more stable than both ebastine and hydroxyebastine [1].

In Vitro Metabolism Intrinsic Clearance Drug Stability

Hydroxyebastine is Pharmacologically Inactive, Whereas Carebastine Potently Inhibits Histamine-Induced Contraction

A direct pharmacological comparison in isolated guinea pig trachea demonstrates that hydroxyebastine, unlike carebastine, has no functional H1-antagonist activity. Carebastine inhibits histamine-induced tracheal contraction with an IC50 of 0.12 μM, while ebastine (the prodrug) similarly shows no effect in this assay [1]. Since hydroxyebastine is an intermediate metabolite between ebastine and carebastine, it is pharmacologically inert and does not contribute to the antihistaminic effect.

Pharmacological Activity H1 Antagonism In Vitro Efficacy

Hydroxyebastine's Plasma Half-Life is Reduced by 1.9-Fold in the Presence of Telmisartan vs. Carebastine's Unchanged Profile

Co-administration of telmisartan significantly alters the pharmacokinetics of hydroxyebastine but leaves carebastine parameters unchanged. In a rat study, telmisartan increased the Cmax of hydroxyebastine by 1.9-fold (p<0.05) while simultaneously decreasing its half-life (p<0.05) [1]. In contrast, the pharmacokinetic parameters of carebastine, the active metabolite, showed no significant change [1]. This differential susceptibility confirms that hydroxyebastine and carebastine are not interchangeable in pharmacokinetic studies involving P-gp or CYP2J2 modulation.

Drug-Drug Interaction Pharmacokinetic Modulation CYP2J2/P-gp Interaction

Validated Scientific and Industrial Applications for Hydroxyebastine Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Ebastine Pharmacokinetics

Hydroxyebastine is an indispensable analytical reference standard for the simultaneous quantification of ebastine and its metabolites in biological matrices. Its inclusion is mandated by its unique chromatographic properties and the 50-fold lower plasma exposure relative to carebastine, which necessitates a dedicated, high-sensitivity calibration range [1]. Validated LC-MS/MS methods rely on hydroxyebastine to ensure accurate measurement of the metabolic intermediate, as demonstrated in human pharmacokinetic studies [1].

In Vitro CYP2J2 Phenotyping and Drug-Drug Interaction Studies

Due to its relatively selective inhibition of CYP2J2 (IC50 = 0.45 μM) with >6-fold selectivity over other major P450 isoforms, hydroxyebastine serves as a preferred research tool for reaction phenotyping assays aimed at delineating CYP2J2 contributions to xenobiotic metabolism [2]. It is used as a positive control inhibitor to validate CYP2J2 activity in human liver microsomes and recombinant enzyme systems [2].

Pharmaceutical Impurity Profiling and Quality Control (QC) for Ebastine Drug Substance

As a known and characterized metabolite of ebastine, hydroxyebastine is a critical impurity reference standard used in pharmaceutical quality control. It is essential for method validation, stability studies, and ensuring compliance with regulatory guidelines (e.g., ANDA submissions) for ebastine active pharmaceutical ingredient (API) [3]. Its well-defined analytical data ensures accurate identification and quantification during commercial production [3].

Investigating P-glycoprotein (P-gp) and CYP2J2-Mediated Drug Interactions in Vivo

Hydroxyebastine's pharmacokinetic parameters are uniquely sensitive to modulation by P-gp/CYP2J2 inhibitors like telmisartan, in contrast to the stable profile of carebastine [4]. This makes hydroxyebastine a more responsive biomarker for studying absorption and metabolism interactions in preclinical models, allowing researchers to detect subtle changes in drug disposition pathways that would be missed by monitoring carebastine alone [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyebastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.